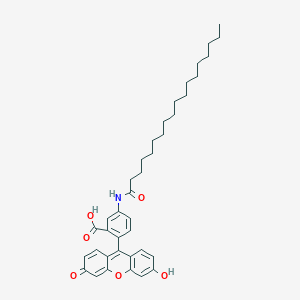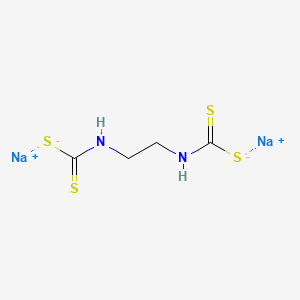
2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-(octadecanoylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Octadecanoylamino)fluorescein: is a synthetic amphiphilic fluorescent probe. It is primarily used for studying membrane lipid behavior and fluorescence resonance energy transfer applications in live cells . The compound has a molecular formula of C38H47NO6 and a molecular weight of 613.78 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Octadecanoylamino)fluorescein typically involves the reaction of fluorescein with octadecanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with scaling up of the reaction and purification processes to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Octadecanoylamino)fluorescein can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The amide group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the amide group under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the fluorescein moiety.
Reduction: Reduced forms of the fluorescein structure.
Substitution: Substituted amide derivatives.
Scientific Research Applications
Chemistry: 5-(Octadecanoylamino)fluorescein is used as a fluorescent probe to study lipid membranes and their dynamics .
Biology: In biological research, it is employed to monitor membrane lipid behavior and to study cell membrane dynamics through fluorescence recovery after photobleaching (FRAP) techniques .
Medicine: The compound is used in medical research to investigate cellular processes and to track the movement of lipids within cell membranes.
Industry: In industrial applications, it is used in the development of fluorescent dyes and markers for various analytical techniques.
Mechanism of Action
Mechanism: 5-(Octadecanoylamino)fluorescein exerts its effects through its fluorescent properties. When exposed to light of a specific wavelength, it emits fluorescence, which can be detected and measured. This property allows it to be used as a probe to study the behavior of lipids in cell membranes .
Molecular Targets and Pathways: The compound targets lipid molecules within cell membranes, allowing researchers to study lipid mobility and distribution. It is particularly useful in fluorescence recovery after photobleaching (FRAP) experiments, where the recovery of fluorescence after photobleaching provides insights into lipid dynamics .
Comparison with Similar Compounds
5-(Stearoylamino)fluorescein: Similar in structure and function, used for similar applications.
N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)octadecanamide: Another amphiphilic fluorescent probe used for studying membrane lipid behavior.
Uniqueness: 5-(Octadecanoylamino)fluorescein is unique due to its specific lipid chain length, which influences its interaction with lipid membranes and its fluorescence properties. This makes it particularly useful for studying specific aspects of membrane dynamics that other compounds may not address as effectively .
Properties
Molecular Formula |
C38H47NO6 |
|---|---|
Molecular Weight |
613.8 g/mol |
IUPAC Name |
2-(3-hydroxy-6-oxoxanthen-9-yl)-5-(octadecanoylamino)benzoic acid |
InChI |
InChI=1S/C38H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-36(42)39-27-18-21-30(33(24-27)38(43)44)37-31-22-19-28(40)25-34(31)45-35-26-29(41)20-23-32(35)37/h18-26,40H,2-17H2,1H3,(H,39,42)(H,43,44) |
InChI Key |
XKFGZSAKZAPLGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide](/img/structure/B15088435.png)



![2-(2-chlorophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088463.png)




